molecular formula C13H22N4S B3987567 1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea

1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea

Cat. No.: B3987567
M. Wt: 266.41 g/mol
InChI Key: WIIHBWBHMLCVSF-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea is a compound that features a thiourea group attached to a cyclohexyl ring and an imidazole moiety

Preparation Methods

The synthesis of 1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea typically involves the reaction of cyclohexyl isothiocyanate with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form a sulfonyl derivative.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the thiourea group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can inhibit the activity of certain enzymes. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. These interactions can disrupt the normal functioning of microbial cells, leading to their death .

Comparison with Similar Compounds

1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea can be compared with other similar compounds, such as:

    1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]urea: This compound has a urea group instead of a thiourea group, which affects its chemical reactivity and biological activity.

    1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]sulfonamide: This compound has a sulfonamide group, which can enhance its antimicrobial properties.

    1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]carbamate: This compound has a carbamate group, which can affect its stability and solubility.

Each of these compounds has unique properties that make them suitable for different applications.

Properties

IUPAC Name

1-cyclohexyl-3-(3-imidazol-1-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4S/c18-13(16-12-5-2-1-3-6-12)15-7-4-9-17-10-8-14-11-17/h8,10-12H,1-7,9H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIHBWBHMLCVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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